molecular formula C11H9NO3 B1329474 3-Phthalimidopropionaldehyde CAS No. 2436-29-5

3-Phthalimidopropionaldehyde

Cat. No. B1329474
CAS RN: 2436-29-5
M. Wt: 203.19 g/mol
InChI Key: IBSDSIHTMABATG-UHFFFAOYSA-N
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Description

3-Phthalimidopropionaldehyde is a white crystalline powder that is highly hygroscopic . It has the molecular formula C11H9NO3 .


Synthesis Analysis

The synthesis of 3-Phthalimidopropionaldehyde involves adding 1 part of phthalimide by weight, 2-2.5 parts of co-solvent by weight, and 0.01-0.1 part of catalyst by weight into a synthetic reaction kettle . The temperature of the synthetic reaction kettle is maintained at 50-55°C for synthetic reaction .


Molecular Structure Analysis

The molecular structure of 3-Phthalimidopropionaldehyde is influenced by many factors, including the size of the building block and the alkyl side chains . The chosen alkyl chains were 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .


Chemical Reactions Analysis

3-Substituted phthalides, such as 3-Phthalimidopropionaldehyde, play a crucial role in the development of important biologically active natural products . They are vital molecules owing to their fascinating biological activity .


Physical And Chemical Properties Analysis

3-Phthalimidopropionaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 352.7±25.0 °C at 760 mmHg, and a melting point of 126 - 127 °C (H2O),105 - 107 °C (hexane) . Its molecular weight is 203.194 .

Scientific Research Applications

Anticancer and Antioxidant Agents

The compound has been used in the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which have shown promising results as anticancer and antioxidant agents . For instance, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited significant anticancer activity against various cancer cell lines, including non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer . It also demonstrated superior anticancer activity against melanoma cancer compared to imatinib .

Synthesis of N-Isoindoline-1,3-dione Heterocycles

N-Isoindoline-1,3-dione heterocycles, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The compound plays a crucial role in the synthesis of these heterocycles .

Electrophilic Reagent

The compound has been used as an electrophilic reagent in the synthesis of - (1,3-dioxoisoindolin-2-yl)‑diethyl phosphorothioate (SDDP), a compound that has shown potential in various synthetic applications .

Synthesis of Pyrazoles, Thiazoles, and Other Systems

The compound has been used as a precursor in the synthesis of a variety of pyrazoles, thiazoles, thiadiazoles, thiazolidines, azetidine, thiazolo [3,2-a]pyrimidine and pyrazolo [3,4-b]pyridine systems . These systems have potential applications in various fields of research.

Antioxidant Activity

Some derivatives of the compound have demonstrated significant antioxidant activity. For instance, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea and 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited significant antioxidant activity with IC50 values of 15.99 ± 0.10 and 16.05 ± 0.15 µM, respectively .

EGFR Inhibition

The compound has shown potential in the inhibition of Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and survival. For instance, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea demonstrated a moderate inhibition of EGFR with an IC50 of 42.91 ± 0.80 nM .

Safety and Hazards

3-Phthalimidopropionaldehyde is toxic if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

3-Substituted phthalides, such as 3-Phthalimidopropionaldehyde, have a significant role in the development of important biologically active natural products . The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

Mechanism of Action

Target of Action

Similar compounds have been reported as anticonvulsant and antiviral agents , suggesting potential targets could be related to these biological activities.

Biochemical Pathways

Based on its reported anticonvulsant and antiviral activities , it may influence pathways related to these biological responses

Result of Action

Its reported anticonvulsant and antiviral activities suggest that it may have effects at both the molecular and cellular levels

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSDSIHTMABATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179097
Record name Phthalimide, N-(2-formylethyl)-
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phthalimidopropionaldehyde

CAS RN

2436-29-5
Record name 3-Phthalimidopropionaldehyde
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Record name Phthalimide, N-(2-formylethyl)-
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Record name 3-Phthalimidopropionaldehyde
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Record name 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal
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Synthesis routes and methods I

Procedure details

The reaction was carried out with oven dried glassware. DMSO (85 μl, 1.1 mmol) was added to oxalyl chloride solution (0.35 ml 2M solution in DCM with 5 ml dry DCM) at −78° C. The reaction mixture was stirred at −78° C. for 10 minutes. 2-(3-Hydroxy-propyl)-isoindole-1,3-dione solution (102 mg, 0.5 mmol, in 2 ml DCM) was added drop wise in 2 minutes. Then triethylamine (0.35 ml, 2.5 mmol) was added drop wise in 2 minutes. The mixture was stirred for additional 30 minutes at −78° C. and was warmed up to room temperature. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over MgSO4, filtered, and the filtrated was concentrated in vacuo. The crude product was purified by flash chromatography to give 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionaldehyde.
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85 μL
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0.35 mL
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2 mL
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0.35 mL
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Synthesis routes and methods II

Procedure details

Starting from N-vinylphthalimide, a 78% yield of the 3-phthalimidopropanaldehyde and 2-phthalimidopropanaldehyde in a ratio of 2.5:1 was obtained. The Rh-related catalyst afforded a relatively reverse selectivity.
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Synthesis routes and methods III

Procedure details

3-Phthalimidopropanal was prepared by addition of phthalimide to acrolein in the presence of tetrabutylammonium hydroxide according to the procedure described by R. O. Atkinson & F. Poppelsdorf, J Chem. Soc. (1952) 2448. 1H-NMR (CDCl3, 400 MHz): δ 9.82 (t,1H,J=2); 7.85 (m,2H); 7.72 (m,2H); 4.04 (t,2H,J=7); 2.88 (dt,2H,J=2,7). 13C-NMR (CDCl3, 100 MHz): δ 199.36, 167.98, 134.10, 131.95, 123.36, 42.35, 31.67.
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0 (± 1) mol
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acrolein
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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